molecular formula C18H12CaN6O10S2 B15179034 Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) CAS No. 39532-76-8

Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate)

Cat. No.: B15179034
CAS No.: 39532-76-8
M. Wt: 576.5 g/mol
InChI Key: HGXMLWOAHKICPS-UHFFFAOYSA-L
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Description

Chemical Identity and Registration Details Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) (CAS: 39532-76-8, EC: 278-097-6) is a calcium-containing coordination compound registered on 31/05/2018 . Structurally, it features a central calcium ion chelated by two N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate ligands.

Properties

CAS No.

39532-76-8

Molecular Formula

C18H12CaN6O10S2

Molecular Weight

576.5 g/mol

IUPAC Name

calcium;2-[4-(cyanosulfamoyl)anilino]-2-oxoacetate

InChI

InChI=1S/2C9H7N3O5S.Ca/c2*10-5-11-18(16,17)7-3-1-6(2-4-7)12-8(13)9(14)15;/h2*1-4,11H,(H,12,13)(H,14,15);/q;;+2/p-2

InChI Key

HGXMLWOAHKICPS-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(=O)[O-])S(=O)(=O)NC#N.C1=CC(=CC=C1NC(=O)C(=O)[O-])S(=O)(=O)NC#N.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) typically involves the reaction of N-(4-((cyanoamino)sulphonyl)phenyl)acetamide with a calcium salt. One common method is to dissolve N-(4-((cyanoamino)sulphonyl)phenyl)acetamide in a suitable solvent, such as ethanol, and then add a calcium salt, such as calcium chloride, under controlled conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired compound.

Industrial Production Methods

On an industrial scale, the production of calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) may involve more efficient and scalable methods. These could include continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a consistent quality of the product and can be more cost-effective.

Chemical Reactions Analysis

Types of Reactions

Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or sulphonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential in biological assays, particularly in enzyme inhibition studies.

    Medicine: Some derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) involves its interaction with specific molecular targets. The cyano and sulphonyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Calcium Coordination Compounds

Structural and Functional Analogues

The compound belongs to a class of calcium bis-coordination complexes. Key analogues include:

Table 1: Comparative Overview of Calcium Bis-Coordination Compounds
Compound Name CAS Number EC Number Registration Date Key Functional Groups
Calcium bis[N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate] 39532-76-8 278-097-6 31/05/2018 Cyanoamino, sulphonyl, phenylacetamidate
Calcium bis[N-(4-chlorobenzoyl)-L-tryptophanate] 56116-62-2 254-496-0 31/05/2018 Chlorobenzoyl, tryptophanate
Calcium bis[N2-(hydroxymethyl)-L-lysinate] 75195-63-0 N/A 31/05/2018 Hydroxymethyl, lysinate
Calcium bis[monoethyl(3,5-di-tert-butyl-4-hydroxylbenzyl)phosphonate] N/A N/A N/A Phosphonate, tert-butyl, hydroxylbenzyl

Key Observations :

  • Functional Group Diversity: The presence of cyanoamino-sulphonyl groups in the target compound distinguishes it from analogues like Calcium bis[N-(4-chlorobenzoyl)-L-tryptophanate], which contains a chlorobenzoyl moiety.
  • Amino Acid Derivatives: Calcium bis[N2-(hydroxymethyl)-L-lysinate] (CAS: 75195-63-0) incorporates lysine-derived ligands with hydroxymethyl groups, likely enhancing water solubility compared to the sulphonyl-containing target compound .
  • Industrial Relevance : Leap Chem Co., Ltd. lists several calcium bis-coordination complexes, including the target compound, indicating their industrial use in specialty chemicals or catalysts .

Physicochemical and Application-Based Comparisons

Table 2: Hypothesized Properties Based on Structural Features
Compound Solubility (Predicted) Thermal Stability Potential Applications
Calcium bis[N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate] Moderate in polar solvents High (rigid sulphonyl groups) Agrochemicals, chelating agents
Calcium bis[N-(4-chlorobenzoyl)-L-tryptophanate] Low (hydrophobic chlorobenzoyl) Moderate Pharmaceutical intermediates
Calcium bis[N2-(hydroxymethyl)-L-lysinate] High (hydrophilic hydroxymethyl) Low to moderate Nutraceuticals, metal supplements

Notes:

  • Solubility: The target compound’s solubility profile may be intermediate due to the balance between polar sulphonyl/cyanoamino groups and aromatic phenyl rings. This contrasts with the lysinate derivative’s high solubility .
  • Thermal Stability : Sulphonyl groups typically confer thermal resistance, suggesting the target compound could outperform lysinate analogues in high-temperature applications .

Industrial and Commercial Context

Leap Chem Co., Ltd. and other suppliers (e.g., Fox Chemicals GmbH, Dayang Chem) list calcium coordination compounds, highlighting their commercial viability . However, the target compound’s niche structure (cyanoamino-sulphonyl) may limit its availability compared to more common derivatives like calcium bromide or borohydride complexes.

Biological Activity

Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate), commonly referred to as calcium bis(N-(4-cyanoamino)sulphonylphenyl)acetamidate, is a compound with significant biological activities, particularly in the realm of histone deacetylase (HDAC) inhibition. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Chemical Name : Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate)
  • CAS Number : 39532-76-8
  • Molecular Formula : C₉H₁₁CaN₃O₃S
  • Molecular Weight : 281.34 g/mol

Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) primarily functions as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression through the removal of acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, this compound promotes histone hyperacetylation, which can reactivate silenced genes and influence cellular processes such as differentiation, apoptosis, and cell cycle regulation.

Inhibition of Histone Deacetylase

Research indicates that calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate) effectively inhibits various classes of HDACs. This inhibition has been linked to several therapeutic effects:

  • Anticancer Effects : The compound has shown potential in inducing apoptosis in cancer cells by reactivating tumor suppressor genes and promoting cell cycle arrest.
  • Neuroprotective Effects : Studies suggest that HDAC inhibitors can protect against neurodegenerative diseases by enhancing neuronal survival and function.
  • Anti-inflammatory Activity : By modulating the expression of pro-inflammatory cytokines, this compound may also exhibit anti-inflammatory properties.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in various cancer cell lines ,
NeuroprotectionEnhances neuronal survival in models of neurodegeneration ,
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Study 1: Anticancer Mechanisms

In a study published in Genes & Development, the compound was tested on breast cancer cell lines, where it demonstrated a significant reduction in cell viability and increased apoptosis rates. The mechanism involved the upregulation of p21 and downregulation of cyclin D1, indicating effective cell cycle arrest at the G1 phase.

Case Study 2: Neuroprotective Effects

Research conducted by Csordas et al. highlighted the neuroprotective properties of calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate). In vitro studies showed that treatment with the compound increased the survival rate of neurons exposed to toxic agents, suggesting its potential for therapeutic applications in neurodegenerative disorders.

Q & A

Basic: What synthetic methodologies are recommended for Calcium bis(N-(4-((cyanoamino)sulphonyl)phenyl)acetamidate)?

Answer:
The synthesis involves sequential sulfonylation, cyanoamination, and chelation steps. Key considerations include:

  • Reaction Conditions : Use anhydrous solvents (e.g., DMF or ACN) to prevent hydrolysis of intermediates. Temperature control (60–80°C) is critical during sulfonylation to avoid side reactions .
  • Chelation Optimization : Introduce calcium ions post-acetamidate formation under basic pH (8–9) to ensure stoichiometric binding. Monitor via conductivity titration .
  • Purification : Employ reverse-phase HPLC with C18 columns (mobile phase: 0.1% TFA in H₂O/MeOH) to isolate the final compound .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:
Use a multi-technique approach:

  • Spectroscopy :
    • FT-IR : Confirm sulfonamide (1330–1370 cm⁻¹) and cyano (2200–2250 cm⁻¹) functional groups .
    • NMR : Analyze 1H^1\text{H} and 13C^{13}\text{C} spectra for acetamidate proton environments (δ 2.1–2.3 ppm) and calcium coordination shifts .
  • Mass Spectrometry : ESI-MS in negative mode to detect [M–Ca]²⁻ ions and verify molecular weight accuracy .

Advanced: How to resolve contradictions in spectroscopic data for calcium-coordinated complexes?

Answer:
Discrepancies (e.g., NMR splitting patterns or IR band shifts) often arise from:

  • Solvent Effects : Compare spectra in polar (DMSO) vs. non-polar (CDCl₃) solvents to assess coordination stability .
  • Dynamic Equilibria : Use variable-temperature NMR to identify tautomeric or conformational changes .
  • Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to model vibrational spectra and assign disputed peaks .

Advanced: What strategies optimize ligand-binding assays for calcium-dependent biological activity?

Answer:

  • Buffer Selection : Use Tris-HCl (pH 7.4) with 1 mM CaCl₂ to mimic physiological conditions. Avoid EDTA-containing buffers to prevent calcium depletion .
  • Competitive Assays : Employ fluorescent probes (e.g., Fura-2) to quantify calcium displacement kinetics .
  • Data Normalization : Control for nonspecific binding using calcium-free analogs of the compound .

Advanced: How to design computational studies to predict reactivity or bioactivity?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-calcium interactions in explicit solvent (e.g., TIP3P water) to assess binding free energy (MM-PBSA method) .
  • Docking Studies : Use AutoDock Vina to model interactions with calcium channels or enzymes. Validate with mutagenesis data .
  • QSAR Models : Corolate substituent effects (e.g., sulfonamide pKa) with antibacterial IC₅₀ values using partial least squares regression .

Basic: What are the critical parameters for stability studies of this compound?

Answer:

  • Thermal Stability : Conduct TGA-DSC to identify decomposition thresholds (>200°C typical for calcium complexes) .
  • Photodegradation : Exclude UV light during storage; assess stability under UVA/UVB using accelerated aging protocols .
  • Hydrolytic Resistance : Test in buffered solutions (pH 4–9) and monitor via HPLC for degradation products .

Advanced: How to analyze conflicting bioactivity data across different cell lines?

Answer:

  • Cell-Specific Factors : Measure expression levels of calcium transporters (e.g., TRPV6) via qPCR to explain variability .
  • Metabolic Profiling : Use LC-MS to identify cell-specific metabolites that sequester calcium or modify the compound .
  • Dose-Response Redundancy : Repeat assays with multiple endpoints (e.g., apoptosis, ROS generation) to confirm mechanism .

Advanced: What advanced separation techniques improve yield in large-scale synthesis?

Answer:

  • Membrane Filtration : Tangential flow filtration (TFF) with 10 kDa MWCO membranes to remove unreacted precursors .
  • Crystallization : Optimize solvent polarity (e.g., EtOH/H₂O gradients) to enhance crystal purity. Monitor via PXRD .
  • Continuous Flow Systems : Use microreactors to improve mixing efficiency and reduce reaction time by 40% .

Basic: Which analytical techniques are suitable for quantifying calcium content?

Answer:

  • ICP-OES : Direct measurement of calcium with detection limits <0.1 ppm. Digest samples in HNO₃/H₂O₂ (3:1) .
  • Complexometric Titration : Use EDTA (Eriochrome Black T indicator) at pH 10. Cross-validate with ICP data .

Advanced: How to investigate the compound’s role in catalytic or enzymatic systems?

Answer:

  • Kinetic Studies : Use stopped-flow spectrophotometry to monitor enzyme inhibition (e.g., carbonic anhydrase) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and calcium-dependent enzymes .
  • Mutagenesis : Engineer calcium-binding site mutations (e.g., D→A substitutions) to isolate the compound’s effects .

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